molecular formula C4H8N2O2 B121250 N-Nitrosomorpholine CAS No. 59-89-2

N-Nitrosomorpholine

Cat. No.: B121250
CAS No.: 59-89-2
M. Wt: 116.12 g/mol
InChI Key: ZKXDGKXYMTYWTB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Nitrosomorpholine (NNM, NMOR) is an organic compound known to be a carcinogen and mutagen . The primary targets of this compound are the liver, nasal cavity, oral cavity, and vascular system . These organs are susceptible to the carcinogenic effects of this compound, leading to the formation of tumors .

Mode of Action

NMOR and its metabolites may induce DNA damage by directly forming reactive oxygen species or compounds which crosslink DNA . In a rat model, it was observed that NMOR is hydroxylated, probably by a P450 enzyme, alpha to the N-nitroso moiety .

Biochemical Pathways

Biochemical studies have shown that the formation of this compound from morpholine and nitrite at neutral pH is an enzyme-mediated reaction closely associated with molybdenoenzymes such as the nitrate reductase/formate hydrogenlyase system . This indicates that the compound affects the nitrate reductase pathway and its downstream effects.

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the induction of tumors in the liver, nasal cavity, oral cavity, and vascular system . This is due to the compound’s carcinogenic and mutagenic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound can be generated from N-nitrosating species formed by salivary nitrite and stomach acid, potentially leading to more damage in individuals with acid reflux . Furthermore, this compound is a component of tobacco products , and its presence in these products can increase the risk of exposure and subsequent health effects. The compound can also be found in several cosmetic products , indicating that its action can be influenced by the product formulation and usage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosomorpholine is most commonly synthesized from morpholine. The nitrosation process involves the reaction of morpholine with nitrous acid or other nitrosating agents . Another method involves the reaction of dimorpholinomethane with fuming nitric acid .

Industrial Production Methods: In industrial settings, this compound is often produced unintentionally during the manufacturing of rubber products. Morpholine derivatives used in rubber production can undergo nitrosation, leading to the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosomorpholine can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions with nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amines .

Comparison with Similar Compounds

N-Nitrosomorpholine is part of a broader class of compounds known as nitrosamines. Similar compounds include:

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosopyrrolidine (NPYR)
  • N-Nitrosopiperidine (NPIP)

Uniqueness: What sets this compound apart from other nitrosamines is its specific use in rubber manufacturing and its presence in certain consumer products like tobacco and food . Its unique structure also makes it a valuable compound for studying the mechanisms of nitrosamine-induced carcinogenesis .

Properties

IUPAC Name

4-nitrosomorpholine
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InChI

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2
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InChI Key

ZKXDGKXYMTYWTB-UHFFFAOYSA-N
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Canonical SMILES

C1COCCN1N=O
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Molecular Formula

C4H8N2O2
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DSSTOX Substance ID

DTXSID4021056
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Molecular Weight

116.12 g/mol
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Physical Description

N-nitrosomorpholine appears as yellow crystals. Golden liquid with many crystals at 68 °F. (NTP, 1992), Yellow solid; mp = 29 deg C; [Merck Index] Crystals; [MSDSonline], Yellow crystals. Golden liquid with many crystals at 68 °F.
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Boiling Point

435 to 436 °F at 747 mmHg (NTP, 1992), 224-224.5 °C at 747 mm Hg, BP: 139-140 °C at 25 mm Hg, 435 °F at 747 mmHg
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in organic solvents, Miscible in water in all proportions
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Vapor Pressure

25 mmHg (NTP, 1992), 0.03 [mmHg], 25 mmHg
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Color/Form

Yellow crystals

CAS No.

59-89-2, 67587-56-8
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Melting Point

84 °F (NTP, 1992), 29 °C, 84 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Nitrosomorpholine
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N-Nitrosomorpholine
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N-Nitrosomorpholine
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Reactant of Route 4
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Reactant of Route 5
N-Nitrosomorpholine
Reactant of Route 6
Reactant of Route 6
N-Nitrosomorpholine

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